Dotriacontanal
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Overview
Description
Dotriacontanal is a long-chain fatty aldehyde resulting from the formal oxidation of the hydroxy group of dotriacontan-1-ol. It has a role as a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a dotriacontane.
Scientific Research Applications
1. Anticonvulsant Activities
Dotriacontanal, isolated from Harungana madagascariensis seeds, has demonstrated significant anticonvulsant effects in mice models. Both the crude extract of Harungana madagascariensis and isolated this compound showed protective effects against chemically induced epileptic seizures, indicating potential applications in epilepsy treatment (Signe et al., 2020).
2. Activation of Human Neutrophils
This compound extracted from Tynanthus micranthus has been shown to activate human neutrophils to produce superoxide anions. This finding suggests a potential role in stimulating immune responses, especially in the activation of neutrophils, a key component of the body's innate immune system (Gomes et al., 2020).
3. Inhalation Toxicology Studies
In a study examining the inhalation of cigarette smoke, this compound was used as a marker to evaluate the deposition of cigarette smoke in the respiratory systems of experimental animals. This application of this compound helps in understanding the distribution and impact of inhaled substances in biomedical research (Davis et al., 1973).
Properties
CAS No. |
57878-00-9 |
---|---|
Molecular Formula |
C32H64O |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
dotriacontanal |
InChI |
InChI=1S/C32H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h32H,2-31H2,1H3 |
InChI Key |
NNZVKPZICXRDJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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